molecular formula C21H33NSn B1394211 7-(Tributylstannyl)isoquinoline CAS No. 1161975-56-9

7-(Tributylstannyl)isoquinoline

Cat. No. B1394211
M. Wt: 418.2 g/mol
InChI Key: PPOVERCSHTXLIP-UHFFFAOYSA-N
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Description

7-(Tributylstannyl)isoquinoline is a chemical compound with the molecular formula C21H33NSn . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .


Synthesis Analysis

The synthesis of isoquinoline derivatives, such as 7-(Tributylstannyl)isoquinoline, has been a topic of interest in organic and medicinal chemistry . Various methods have been developed, including palladium-catalyzed coupling, copper-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization . These methods have been used to produce isoquinolines in excellent yields and short reaction times .


Molecular Structure Analysis

The molecular structure of 7-(Tributylstannyl)isoquinoline consists of 21 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 1 tin atom . The average mass is 418.203 Da, and the monoisotopic mass is 419.163513 Da .


Chemical Reactions Analysis

Isoquinoline derivatives, including 7-(Tributylstannyl)isoquinoline, are known to undergo various chemical reactions. These reactions include palladium-catalyzed coupling, copper-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization . These reactions can produce various substituted isoquinolines, furopyridines, and thienopyridines in good yields .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for 7-(Tributylstannyl)isoquinoline are not available, isoquinoline, a related compound, is a colorless liquid at room temperature with a somewhat unpleasant odor . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .

Scientific Research Applications

Antibacterial Activity and Drug Synthesis

7-(Tributylstannyl)isoquinoline derivatives have been utilized in the synthesis of various compounds with significant antibacterial activity. For instance, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, synthesized through palladium-catalyzed cross-coupling reactions involving 5-(tributylstannyl)isoindoline, demonstrated excellent Gram-positive activity against Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to quinolones. These compounds also showed substantial Gram-negative activity, comparable to 7-(1-piperazinyl) fluoroquinolones (Hayashi, Takahata, Kawamura, & Todo, 2002).

Radiosynthesis and Tumor Imaging

In the field of radiopharmaceuticals, 7-(Tributylstannyl)isoquinoline derivatives have been used in the synthesis and radiosynthesis of potential tumor imaging agents. For example, [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide, synthesized using a tributylstannylprecursor, showed high uptake in the MCF-7 breast cancer cell line, indicating its potential for further evaluation in cancer imaging (Xu, Yang, & Pan, 2009).

Future Directions

The synthesis and study of isoquinoline derivatives, including 7-(Tributylstannyl)isoquinoline, continue to be a hot topic in organic and medicinal chemistry . These compounds have potential applications in pharmaceutical research and development . As such, future research will likely focus on developing new synthesis methods and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

tributyl(isoquinolin-7-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1,3-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOVERCSHTXLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676719
Record name 7-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Tributylstannyl)isoquinoline

CAS RN

1161975-56-9
Record name 7-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Czako, L Kürti, A Mammoto… - Journal of the …, 2009 - ACS Publications
… was coupled with 7-tributylstannyl isoquinoline (20) using the Corey/Han/Stoltz-modified Stille reaction to provide the desired analogue 12. (12) 7-Tributylstannyl isoquinoline (20) was …
Number of citations: 70 pubs.acs.org
S Indu, KP Kaliappan - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… was coupled with 7-tributylstannyl isoquinoline to obtain the analogue 372 (Scheme 60). … was then coupled with 7-tributylstannyl isoquinoline to obtain the analogue 375 (Scheme 60). …
Number of citations: 6 pubs.rsc.org

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